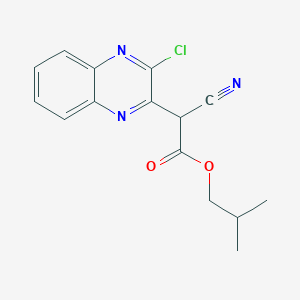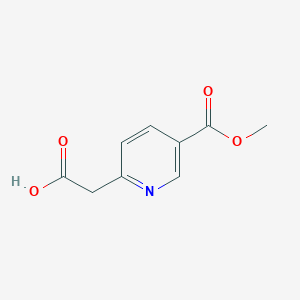![molecular formula C13H12BrNO3 B13554276 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a bromophenoxy group, a pyrrole ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bromophenoxyethyl intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, phenol, and pyrrole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction may yield an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[2-(3-bromophenoxy)ethyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole:
Uniqueness
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is unique due to its combination of a bromophenoxy group and a pyrrole ring, which imparts distinct chemical properties and reactivity
特性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC名 |
1-[2-(3-bromophenoxy)ethyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c14-11-2-1-3-12(8-11)18-7-6-15-5-4-10(9-15)13(16)17/h1-5,8-9H,6-7H2,(H,16,17) |
InChIキー |
HLDIHANAQHUXIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)






![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)


![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)

